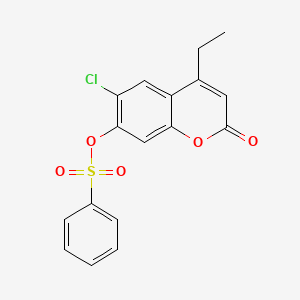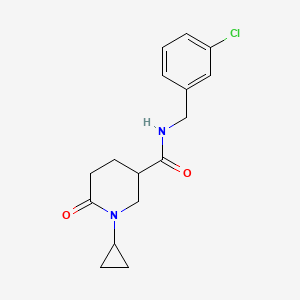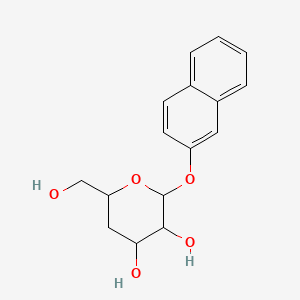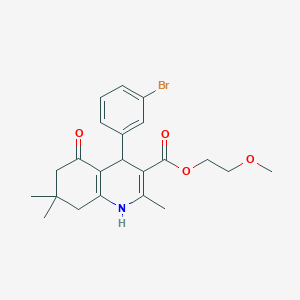![molecular formula C15H23NO2 B5134970 N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B5134970.png)
N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine, also known as CGP-12177, is a selective β-adrenoceptor antagonist that has been widely used in scientific research. It was first synthesized in 1977 by the pharmaceutical company Ciba-Geigy (now Novartis) as a potential drug for the treatment of hypertension and angina. However, its unique pharmacological properties have made it a valuable tool in various areas of research, including cardiovascular physiology, neurobiology, and pharmacology.
作用機序
N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine acts as a competitive antagonist of β-adrenoceptors, which are G protein-coupled receptors that are activated by the endogenous ligands adrenaline and noradrenaline. By blocking the binding of these ligands to β-adrenoceptors, N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine inhibits their downstream signaling pathways, leading to a decrease in heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine are primarily related to its antagonism of β-adrenoceptors. In cardiovascular physiology, N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has been shown to decrease heart rate, cardiac output, and blood pressure. In thermogenesis, N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has been shown to decrease metabolic rate and increase heat production. In glucose metabolism, N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has been shown to decrease insulin secretion and increase glucose production.
実験室実験の利点と制限
One of the major advantages of N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine is its selectivity for β-adrenoceptors, which allows for specific investigation of the role of these receptors in various physiological processes. However, one limitation of N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine is its relatively low potency compared to other β-adrenoceptor antagonists, which may require higher concentrations in experiments. Additionally, N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has a relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for research involving N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine. One area of interest is the role of β-adrenoceptors in cancer progression, as recent studies have suggested that β-adrenoceptor signaling may promote tumor growth and metastasis. Another area of interest is the development of more potent and selective β-adrenoceptor antagonists for use in research and clinical settings. Finally, the use of N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine in combination with other drugs or therapies may provide new insights into the underlying mechanisms of various diseases and conditions.
合成法
The synthesis of N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine involves the reaction of 2-methoxy-4-propylphenol with 2-chloroethylamine hydrochloride to form the intermediate N-(2-chloroethyl)-2-methoxy-4-propylphenol. This intermediate is then reacted with acrolein to form the final product, N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine. The synthesis of N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has been well-documented in the literature and is considered to be a straightforward and reliable method.
科学的研究の応用
N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has been widely used in scientific research as a selective β-adrenoceptor antagonist. It has been used to study the role of β-adrenoceptors in various physiological processes, including cardiovascular function, thermogenesis, and glucose metabolism. N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine has also been used in neurobiological research to investigate the role of β-adrenoceptors in learning and memory, anxiety, and depression.
特性
IUPAC Name |
N-[2-(2-methoxy-4-propylphenoxy)ethyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-6-13-7-8-14(15(12-13)17-3)18-11-10-16-9-5-2/h5,7-8,12,16H,2,4,6,9-11H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQBHBHPIBAJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCNCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B5134902.png)
![ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5134908.png)
![1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5134916.png)
![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134920.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5134923.png)

![2-[4-(4-bromobenzoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B5134944.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5134952.png)
![2-methyl-5-{4-[(5-methyl-3-pyridinyl)carbonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5134958.png)
![5-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134962.png)

